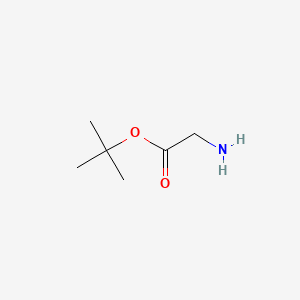
tert-Butyl 2-aminoacetate
Übersicht
Beschreibung
tert-Butyl 2-aminoacetate: is an organic compound with the molecular formula C6H13NO2. It is a derivative of glycine, where the amino group is protected by a tert-butyl ester group. This compound is commonly used in organic synthesis and research related to life sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing tert-Butyl 2-aminoacetate involves the reaction of tert-butyl glycinate with bromoacetyl bromide in the presence of pyridine and methylene dichloride. The reaction is carried out at 0°C under nitrogen atmosphere. After stirring for 3 hours, the mixture is poured into aqueous hydrochloric acid, and the organic layer is separated and washed successively with hydrochloric acid, water, and brine. The product is then dried over anhydrous sodium sulfate and recrystallized from hexane-ethyl acetate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-aminoacetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Amidation Reactions: It can form amides through catalytic direct amidation reactions using tert-butyl acetate as the reaction solvent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl halides.
Amidation Reactions: Catalysts such as boron trifluoride etherate (B(OCH2CF3)3) are used in the presence of tert-butyl acetate.
Major Products:
Substitution Reactions: The major products are substituted amino acid derivatives.
Amidation Reactions: The major products are amides formed from the reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-aminoacetate is widely used in scientific research, including:
Chemistry: It serves as a building block in organic synthesis and the preparation of various amino acid derivatives.
Biology: It is used in the study of amino acid metabolism and protein synthesis.
Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-aminoacetate involves its role as a protected amino acid derivative. The tert-butyl ester group protects the amino group, allowing for selective reactions at other functional groups. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under mild conditions .
Vergleich Mit ähnlichen Verbindungen
- Glycine tert-butyl ester hydrochloride
- tert-Butyl glycinate
Comparison:
- Glycine tert-butyl ester hydrochloride: Similar to tert-Butyl 2-aminoacetate, it is a protected glycine derivative but in the form of a hydrochloride salt. It is used in similar applications but may have different solubility and reactivity properties .
- tert-Butyl glycinate: This compound is a precursor in the synthesis of this compound. It shares similar protective properties but lacks the additional amino group present in this compound .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique properties as a protected amino acid derivative make it valuable in various scientific research fields.
Eigenschaften
IUPAC Name |
tert-butyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)4-7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDMGHPMLKLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214823 | |
| Record name | Glycine tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6456-74-2 | |
| Record name | Glycine tert-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Glycine tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














